CRF₁ Receptor Binding Affinity: Class-Level SAR Predicts Reduced Potency Relative to Optimized N3-Phenylpyrazinones
While no direct CRF₁ binding data are available for the target compound itself, extensive SAR from the N3-phenylpyrazinone series allows a class-level inference about its likely potency relative to optimized leads. In the seminal Hartz et al. (2009) study, the minimally substituted analog 12a (N1-methyl, 5-H, meta-CF₃ aniline—the same substitution pattern as the target compound) was the starting point for optimization. The final lead compound 12x, which incorporates an N1-cyclopropylethyl group, a 5-chloro substituent, and a 2,6-dichloro-4-trifluoromethyl aniline, achieved an IC₅₀ of 1.0 nM [1]. Intermediate SAR data show that removal of the 5-chlorine atom alone results in a >10-fold loss in binding affinity, while replacement of the chiral N1-alkyl group with a methyl group further diminishes potency. Consequently, the target compound is predicted to exhibit CRF₁ binding affinity in the high nanomolar to micromolar range, representing a several-hundred-fold reduction relative to optimized analogs like BMS-764459 (IC₅₀ = 0.86 nM) . This differential is critical for users selecting between a high-potency lead tool compound and a low-affinity scaffold for SAR exploration.
| Evidence Dimension | CRF₁ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the high nanomolar to micromolar range based on SAR from closest matched analog 12a |
| Comparator Or Baseline | Compound 12x: IC₅₀ = 1.0 nM (rat cortical membrane [¹²⁵I]ovine-CRF displacement assay). BMS-764459: IC₅₀ = 0.86 nM. |
| Quantified Difference | Estimated ≥100-fold reduction in binding affinity compared to optimized N3-phenylpyrazinone leads |
| Conditions | Class-level inference derived from [¹²⁵I]CRF displacement on rat frontal cortex membranes (Hartz et al. 2009) and cAMP accumulation in Y-79 cells (BMS-764459) |
Why This Matters
Procurement focused on CRF₁ antagonist pharmacology should prioritize high-affinity leads such as BMS-764459; the target compound serves a distinct purpose as a low-affinity reference or fragment-like starting point for SAR campaigns.
- [1] Hartz, R.A.; Ahuja, V.T.; Arvanitis, A.G.; Rafalski, M.; Yue, E.W.; Denhart, D.J.; Schmitz, W.D.; Ditta, J.L.; Deskus, J.A.; Brenner, A.B.; et al. Synthesis, structure–activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists. J. Med. Chem. 2009, 52, 4173–4191. View Source
